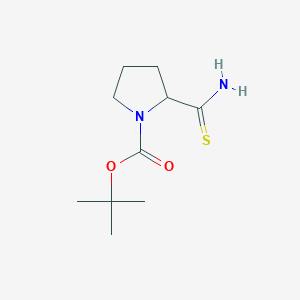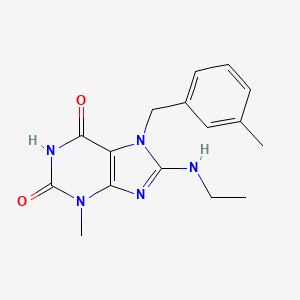
Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of TBTCP has been determined through various methods, including single crystal X-ray diffraction. It exhibits significant features in its molecular structure, such as the orientation of carbamate and amide dipoles, and exhibits strong antiparallel hydrogen bonding and columnar stacking in its crystal form.Chemical Reactions Analysis
TBTCP serves as a key intermediate in various organic reactions, such as the preparation of quinoxaline-3-carboxylates and their analogues, demonstrating its versatility in organic synthesis. It is also involved in the synthesis of tert-butyl esters, demonstrating a practical approach in organic synthesis.Physical and Chemical Properties Analysis
TBTCP is a white, crystalline solid that is soluble in water and other polar solvents. It has a melting point of 200-201°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and X-ray Diffraction Studies : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, with its structure confirmed through X-ray diffraction, highlighting its crystallization in the triclinic space group and exhibiting intermolecular hydrogen bonds (Naveen et al., 2007).
Hydrogen Bond Analysis : The compound shows significant features in its molecular structure, such as orientation of carbamate and amide dipoles, and exhibits strong antiparallel hydrogen bonding and columnar stacking in its crystal form (Baillargeon, Lussier & Dory, 2014).
Chemical Properties and Transformations
Chiral Synthesis and Reduction : The compound has been used in asymmetric synthesis, particularly in the reduction of chiral variants to produce high yields with excellent diastereoselectivities (Funabiki et al., 2008).
Functionalization in Organic Chemistry : It serves as a key intermediate in various organic reactions, such as the preparation of quinoxaline-3-carboxylates and their analogues, demonstrating its versatility in organic synthesis (Xie et al., 2019).
Application in Medicinal Chemistry : The compound is utilized in synthesizing macrocyclic Tyk2 inhibitors, showcasing its relevance in drug discovery and development (Sasaki et al., 2020).
Applications in Various Synthesis Processes
Synthesis of Anticancer Drug Intermediates : It is used as an intermediate in the synthesis of small molecule anticancer drugs, highlighting its importance in pharmaceutical research (Zhang et al., 2018).
Direct Preparation of Esters : The compound is involved in the synthesis of tert-butyl esters, demonstrating a practical approach in organic synthesis (La & Kim, 2018).
Structural and Molecular Studies
Molecular Structure Determination : Its molecular structure has been determined through various methods, including single crystal X-ray diffraction, highlighting its bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Singlet Oxygen Reactions : The compound participates in singlet oxygen reactions leading to the formation of important pyrrole precursors, indicating its role in organic synthesis and the creation of bioactive compounds (Wasserman et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864958-51-0 | |
| Record name | tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)
![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)




![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)




![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)
